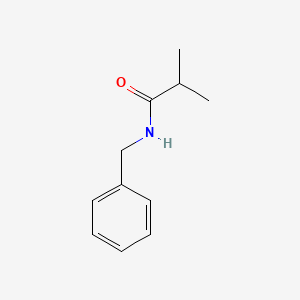

N-benzyl-2-methylpropanamide

Description

The exact mass of the compound N-benzyl-2-methylpropanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-benzyl-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4774-58-7 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-benzyl-2-methylpropanamide |

InChI |

InChI=1S/C11H15NO/c1-9(2)11(13)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |

InChI Key |

QHQKYJAIOSKSFL-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(=O)NCC1=CC=CC=C1 |

Other CAS No. |

4774-58-7 |

Origin of Product |

United States |

Foundational & Exploratory

molecular structure and formula of N-benzylisobutyramide

This technical guide provides an in-depth structural and functional analysis of N-benzylisobutyramide (IUPAC: N-benzyl-2-methylpropanamide). It is designed for medicinal chemists and process scientists requiring rigorous data on this specific amide scaffold, often utilized as a fragment in drug discovery (e.g., TRPV1 antagonists, local anesthetics) and as a robust intermediate in organic synthesis.[1]

CAS Number: 4774-58-7

IUPAC Name: N-Benzyl-2-methylpropanamide

Formula: C

Part 1: Molecular Architecture & Physicochemical Profiling[1]

Structural Connectivity

The molecule consists of a lipophilic benzyl group linked via a secondary amide bond to an isobutyryl (2-methylpropanoyl) tail. This structure balances a planar aromatic domain (π-stacking capability) with a branched aliphatic region (steric bulk).[1]

-

Amide Linkage: The central amide bond exhibits partial double-bond character (

resonance), restricting rotation and forcing the amide nitrogen and carbonyl oxygen into a planar conformation (typically trans or Z-isomer to minimize steric clash between the benzyl and isopropyl groups).[1] -

Steric Profile: The isopropyl group provides significant steric hindrance adjacent to the carbonyl, which increases metabolic stability against hydrolytic enzymes compared to linear analogs (e.g., N-benzylbutanamide).[1]

Physicochemical Descriptors

Data summarized below combines calculated consensus values relevant for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

| Property | Value | Significance in Drug Design |

| Molecular Weight | 177.25 g/mol | Fragment-like; ideal for lead optimization. |

| LogP (Consensus) | 2.1 – 2.4 | Moderate lipophilicity; likely good membrane permeability. |

| TPSA | 29.1 Ų | < 140 Ų; indicates high probability of BBB penetration. |

| H-Bond Donors | 1 (NH) | Critical for receptor binding pocket interactions. |

| H-Bond Acceptors | 1 (C=O) | Carbonyl oxygen acts as a weak Lewis base. |

| Rotatable Bonds | 3 | Flexible benzyl linker allows conformational adaptation. |

Part 2: Synthetic Methodology (Protocol)

Core Directive: This protocol utilizes a nucleophilic acyl substitution under Schotten-Baumann conditions or anhydrous acylation. The anhydrous method is preferred for high purity and yield in research settings.

Reaction Scheme

Step-by-Step Protocol

Reagents:

-

Benzylamine (1.0 equiv)[1]

-

Isobutyryl Chloride (1.1 equiv)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)[1]

-

Dichloromethane (DCM) [Anhydrous][1]

Workflow:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. Add Benzylamine and TEA to anhydrous DCM. Cool to 0°C (ice bath) to control the exotherm. -

Addition: Add Isobutyryl Chloride dropwise over 15 minutes. The solution will cloud as amine salts precipitate.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 3:7) for disappearance of benzylamine.

-

Workup:

-

Quench with saturated

(removes unreacted acid chloride). -

Wash organic layer with 1M HCl (removes unreacted amine).

-

Wash with Brine, dry over

, and filter.[1]

-

-

Purification: Concentrate in vacuo. If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography.[1]

Process Visualization

The following diagram illustrates the logical flow of the synthesis and purification to ensure high purity.

Figure 1: Synthetic workflow for N-benzylisobutyramide via acid chloride coupling.

Part 3: Structural Characterization (The "Fingerprint")[1]

To validate the identity of the synthesized compound, the following spectral data are the standard reference points.

Proton NMR ( H NMR, 400 MHz, CDCl )

The spectrum is distinct due to the coupling of the isopropyl group and the benzylic position.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.25 – 7.38 | Multiplet (m) | 5H | Ar-H | Phenyl ring protons (typical aromatic region).[1] |

| 5.80 – 6.00 | Broad Singlet (br s) | 1H | N-H | Amide proton; shift varies with concentration/solvent. |

| 4.46 | Doublet (d, | 2H | Ph-CH | Benzylic methylene; couples to NH.[1] Becomes singlet if NH exchanges with D |

| 2.40 – 2.50 | Septet (sept, | 1H | CH(CH | Methine proton of the isobutyryl group.[1] |

| 1.21 | Doublet (d, | 6H | CH(CH | Geminal dimethyl groups; characteristic doublet.[1] |

Carbon NMR ( C NMR)

-

Carbonyl (C=O): ~176.5 ppm (Amide carbonyl).[1]

-

Aromatic: ~138.5 (ipso), 128.7, 127.5, 127.3 ppm.[1]

-

Benzylic (CH

): ~43.5 ppm. -

Aliphatic (CH): ~35.6 ppm (Isobutyryl methine).[1]

-

Aliphatic (CH

): ~19.6 ppm (Isopropyl methyls).[1]

Mass Spectrometry (ESI-MS)[1]

-

Molecular Ion:

m/z. -

Key Fragments (EI):

-

m/z 91: Tropylium ion (

) – Diagnostic for benzyl group. -

m/z 43: Isopropyl cation (

) or Acetyl-like fragment.[1]

-

Part 4: Pharmaceutical Relevance & Safety[1]

Scaffold Utility

N-benzylisobutyramide serves as a simplified pharmacophore model.

-

TRPV1 Antagonism: The N-benzylamide motif is a structural core of Capsaicin and Resiniferatoxin. Synthetic analogs (like N-benzylisobutyramide) are used to study the Structure-Activity Relationship (SAR) of the "Region B" (linker) and "Region C" (lipophilic tail) of Vanilloid receptor ligands.[1]

-

Local Anesthetics: Structurally related to lidocaine-type amides, though lacking the basic amine tail required for sodium channel blockade, making it a useful negative control or non-basic intermediate.[1]

Safety Profile (GHS Classification)

While specific toxicological data for this CAS is limited, it is treated under the General Amide Hazard class:

-

Signal Word: Warning

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

-

Storage: Store in a cool, dry place. Stable under normal conditions; incompatible with strong oxidizing agents.[3][4]

References

-

PubChem Compound Summary. (2025). N-Benzyl-2-methylpropanamide (CID 10559). National Center for Biotechnology Information. Link

-

Reich, H. J. (2024).[1] Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison.[5] Link

-

BenchChem. (2024). General Protocols for Amide Synthesis and N-Substituted Benzamides.Link[1]

Sources

Technical Guide: Solubility Profiling of N-benzyl-2-methylpropanamide in DMSO and CDCl3

Executive Summary

This technical guide provides a definitive operational framework for the solubilization of N-benzyl-2-methylpropanamide (CAS: 4774-58-7) in Dimethyl Sulfoxide (DMSO) and Deuterated Chloroform (CDCl3). As a secondary amide featuring a lipophilic benzyl moiety and a branched isobutyryl group, this compound exhibits distinct solvation behaviors critical for Nuclear Magnetic Resonance (NMR) spectroscopy and biological assay preparation.

This document moves beyond basic solubility tables to explore the mechanistic interactions driving solubility, offering validated protocols for preparing high-integrity stock solutions and NMR samples.

Physicochemical Characterization & Solvation Logic

To predict solubility behavior, we must first analyze the molecular architecture of N-benzyl-2-methylpropanamide.

-

Lipophilic Domain: The benzyl ring and the isopropyl tail (from the isobutyryl group) contribute significant hydrophobicity. This suggests high affinity for moderately non-polar solvents like Chloroform.

-

Polar Domain: The amide linkage (-CONH-) is a dipole-rich region capable of Hydrogen Bond (H-bond) donation (via NH) and acceptance (via Carbonyl O).

Estimated LogP: ~2.1 – 2.4 (Predicted based on structural fragments). Implication: The compound is "amphiphilic but lipophile-dominant," ensuring excellent solubility in both CDCl3 (lipophilic interaction) and DMSO (dipolar interaction).

Mechanistic Solvation Diagram

The following diagram illustrates the dominant intermolecular forces stabilizing the compound in each solvent.

Figure 1: Mechanistic interactions driving solubility. DMSO stabilizes the amide core via H-bonding, while CDCl3 effectively solvates the lipophilic scaffold.

Solubility in DMSO (Dimethyl Sulfoxide)

Primary Application: Biological Assays, High-Concentration Stock Solutions (10 mM – 100 mM).

Solvation Mechanism

DMSO is a "super-solvent" for amides. The sulfoxide oxygen is a potent H-bond acceptor, interacting strongly with the amide -NH proton. This interaction disrupts the crystal lattice of the solid amide more effectively than most other solvents.

Operational Limits

-

Saturation Limit: Empirically estimated >200 mg/mL (High).

-

Working Concentration: 10 mM to 100 mM is standard for stock solutions.

-

Stability: Excellent chemically, but DMSO is hygroscopic . Absorbed water will appear as a broad singlet at ~3.33 ppm in NMR and can hydrolyze amides over long periods if not stored properly.

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 1 mL | Target Concentration: 10 mM

-

Calculate Mass:

-

MW of N-benzyl-2-methylpropanamide ≈ 177.24 g/mol .[1]

-

Mass required =

.

-

-

Weighing: Weigh ~1.8 – 2.0 mg of solid into a tared 1.5 mL amber microcentrifuge tube. Record exact mass.

-

Solvent Addition: Add anhydrous DMSO (molecular biology grade) to reach the target volume based on the exact mass.

-

Formula:

.

-

-

Mixing: Vortex for 15 seconds. The solution should be clear and colorless.

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or moisture uptake.

Solubility in CDCl3 (Deuterated Chloroform)

Primary Application: Structural Elucidation (1H/13C NMR), Reaction Monitoring.

Solvation Mechanism

CDCl3 is the standard solvent for organic synthesis intermediates. It solvates the hydrophobic benzyl and isobutyl groups via London dispersion forces. Unlike DMSO, CDCl3 is a poor H-bond acceptor, which has specific implications for NMR interpretation (see Section 5).

Operational Limits

-

Saturation Limit: Empirically estimated >100 mg/mL.

-

Working Concentration: 10 – 20 mg/mL (Standard for 1H NMR).

-

Stability: CDCl3 can form DCl (acid) and phosgene over time upon exposure to light/oxygen.

-

Risk:[2] Acidic CDCl3 can catalyze amide hydrolysis or exchange.

-

Mitigation: Use CDCl3 stored over silver foil or stabilize with basic alumina if the sample is acid-sensitive.

-

Protocol: NMR Sample Preparation

Target: High-Resolution 1H NMR Spectrum

-

Mass Selection: Weigh 10 – 15 mg of N-benzyl-2-methylpropanamide into a clean vial.

-

Note: <5 mg may result in poor signal-to-noise; >30 mg can cause viscosity broadening.

-

-

Solvent Addition: Add 0.6 mL (600 µL) of CDCl3 (99.8% D).

-

Dissolution: Swirl gently. If particulates persist, sonicate for 30 seconds.

-

Visual Check: Solution must be perfectly clear. Filtration through a cotton plug in a glass pipette is recommended if dust is present.

-

-

Transfer: Transfer to a 5 mm NMR tube using a clean glass pipette. Cap immediately to prevent evaporation.

Comparative Analysis & Solvent Selection

The choice between DMSO-d6 and CDCl3 fundamentally alters the spectral data observed.

| Feature | CDCl3 (Chloroform-d) | DMSO-d6 |

| Solubility | High (Lipophilic driven) | Very High (Polar driven) |

| Amide Proton (NH) | Broad singlet (5.5 - 7.0 ppm). Often exchanges with trace water. | Sharp doublet (8.0 - 9.0 ppm). Slow exchange allows observation of |

| Water Peak | ~1.56 ppm (Sharp) | ~3.33 ppm (Broad/Variable) |

| Viscosity | Low (Sharp lines) | High (Broader lines, requires shimming) |

| Sample Recovery | Easy (Evaporate solvent) | Difficult (High boiling point: 189°C) |

| Recommendation | First Choice for routine purity checks. | Required for detailed structural proof (coupling constants). |

Solvent Selection Decision Tree

Figure 2: Decision logic for selecting the appropriate solvent based on analytical requirements.

Troubleshooting & Stability

"Missing" Amide Proton in CDCl3

Observation: The proton NMR in CDCl3 shows the benzyl and isopropyl signals clearly, but the integral for the NH proton is < 1 or the peak is absent.

Root Cause: Chemical exchange with trace water or acidic impurities in the CDCl3 accelerates the proton exchange rate (

-

Filter CDCl3 through basic alumina to remove acid.

-

Switch to DMSO-d6 , where hydrogen bonding stabilizes the NH proton, slowing exchange and sharpening the peak.

Hygroscopicity in DMSO

Observation: A large water peak grows at 3.33 ppm over time. Impact: Water can act as a nucleophile. While secondary amides are relatively stable, long-term storage of wet DMSO solutions can lead to slow hydrolysis. Prevention: Use single-use ampoules of DMSO-d6 or store stock solutions over 3Å molecular sieves.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151608, N-Benzyl-2-bromo-2-methylpropanamide (Structural Analog Data). Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. Notes on NMR Solvents and Chemical Shifts. Retrieved from [Link]

Sources

A-01: An In-Depth Technical Guide to N-benzyl-2-methylpropanamide and N-benzylacetamide

Abstract

In medicinal chemistry and organic synthesis, subtle structural modifications can induce profound changes in a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth comparative analysis of two structurally related secondary amides: N-benzylacetamide and its more sterically encumbered analogue, N-benzyl-2-methylpropanamide. While differing by only two methyl groups, the transition from an acetyl to an isobutyryl moiety introduces significant steric and electronic effects. This document elucidates these differences through a detailed examination of their molecular structures, physicochemical properties, synthesis protocols, and chemical reactivity. Furthermore, it explores the critical implications of these differences in the context of drug development, offering insights into how these structural variations can influence receptor binding, metabolic stability, and overall pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how minor alkyl substitutions on an amide scaffold can be strategically leveraged in molecular design.

Structural and Physicochemical Analysis: The Impact of Steric Bulk

The fundamental difference between N-benzylacetamide and N-benzyl-2-methylpropanamide lies in the nature of the acyl group attached to the benzylamine nitrogen. N-benzylacetamide possesses a simple acetyl group (CH₃CO-), while N-benzyl-2-methylpropanamide features a bulkier isobutyryl group ((CH₃)₂CHCO-). This seemingly minor alteration is the primary driver of their distinct properties.

Molecular Structure and Conformation

The addition of two methyl groups at the alpha-carbon of the acyl moiety in N-benzyl-2-methylpropanamide introduces significant steric hindrance around the amide bond.[1] This steric bulk influences the preferred conformation of the molecule, potentially affecting bond angles and the planarity of the amide group. While a typical amide bond is planar due to delocalization of the nitrogen lone pair into the carbonyl π-system, severe steric clash can force a slight pyramidalization of the nitrogen, which in turn can increase the reactivity of the amide bond.[2]

Figure 1: Comparative molecular structures.

Physicochemical Properties

The increased alkyl substitution in N-benzyl-2-methylpropanamide directly impacts its physical properties. The larger, more branched structure disrupts efficient crystal lattice packing compared to the more linear N-benzylacetamide. This generally leads to a lower melting point. Concurrently, the increased molecular weight and surface area lead to a higher boiling point.

Perhaps most critically for drug development, the addition of the isopropyl group increases the molecule's lipophilicity (fat-solubility).[3] This is quantitatively represented by the partition coefficient (LogP), which is predicted to be higher for N-benzyl-2-methylpropanamide. Enhanced lipophilicity can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

| Property | N-benzylacetamide | N-benzyl-2-methylpropanamide | Reference(s) |

| Molecular Formula | C₉H₁₁NO | C₁₁H₁₅NO | [4] |

| Molecular Weight | 149.19 g/mol | 177.24 g/mol | [4] |

| Appearance | White crystalline solid | (Predicted) Solid or viscous liquid | [5] |

| Melting Point | 59-63 °C | Not reported, predicted to be lower | |

| Boiling Point | 157 °C @ 2 mmHg | Not reported, predicted to be higher | |

| XLogP3 (Predicted) | 1.0 | 1.8 (Predicted) | [6] |

| Hydrogen Bond Donor | 1 | 1 | [6] |

| Hydrogen Bond Acceptor | 1 | 1 | [6] |

Table 1: Comparison of Physicochemical Properties.

Spectroscopic Differentiation

Distinguishing between these two amides is straightforward using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The most telling region is the alkyl portion of the spectrum. N-benzylacetamide will show a sharp singlet around 2.0 ppm for the three methyl protons (CH₃). In contrast, N-benzyl-2-methylpropanamide will exhibit a doublet for the six equivalent methyl protons ((CH₃)₂) and a septet for the single methine proton (-CH-), a classic isopropyl splitting pattern.[7] The benzylic protons (-CH₂-) in both molecules will appear as a doublet due to coupling with the N-H proton.

-

¹³C NMR Spectroscopy: The number and chemical shifts of the aliphatic carbons will be distinct. N-benzylacetamide will have a methyl carbon signal, while N-benzyl-2-methylpropanamide will show signals for both methyl and methine carbons.

-

Infrared (IR) Spectroscopy: Both compounds will show characteristic N-H stretching (around 3300 cm⁻¹) and strong C=O (amide I band) stretching (around 1640 cm⁻¹). The C-H stretching region below 3000 cm⁻¹ will be more complex for N-benzyl-2-methylpropanamide due to the additional C-H bonds of the isopropyl group.[8]

-

Mass Spectrometry: The molecular ion peak will differ by 28 mass units (C₂H₄). The fragmentation patterns will also be different; N-benzyl-2-methylpropanamide is expected to show a prominent fragment corresponding to the loss of an isopropyl group.

Synthesis and Chemical Reactivity

The standard method for synthesizing these secondary amides is the acylation of benzylamine with an appropriate acylating agent. However, the choice of reagents and reaction conditions can be influenced by the steric hindrance of the acyl group.

General Synthesis Pathway

The reaction involves the nucleophilic attack of the benzylamine nitrogen onto the electrophilic carbonyl carbon of an acyl halide or anhydride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the acidic byproduct (e.g., HCl or acetic acid).

Sources

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]

- 4. guidechem.com [guidechem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. N-Benzylacetamide | C9H11NO | CID 11500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-BENZYLACETAMIDE(588-46-5) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling and Characterization of N-Benzylisobutyramide

The following technical guide details the physical properties, synthesis, and characterization of N-benzylisobutyramide.

Executive Summary

Compound: N-Benzylisobutyramide (also known as N-benzyl-2-methylpropanamide) CAS Registry Number: 4774-58-7 Molecular Formula: C₁₁H₁₅NO Molecular Weight: 177.25 g/mol

N-Benzylisobutyramide is a secondary amide structurally characterized by a benzyl group attached to the nitrogen of an isobutyryl moiety.[1] It serves as a critical structural motif in medicinal chemistry, particularly in the development of TRP channel modulators (capsaicinoids) and as a robust model substrate for studying amide bond formation and transamidation methodologies.

Unlike its liquid analogs (e.g., N-benzyl-2-methylpropanamide is often mischaracterized in aggregators; however, experimental data confirms it exists as a white crystalline solid at standard temperature and pressure), this compound requires specific solid-state characterization protocols. This guide provides a definitive workflow for synthesizing, purifying, and validating the physical properties of N-benzylisobutyramide.

Physicochemical Specifications

The following data aggregates experimental values from high-purity synthesis literature.

Table 1: Core Physical Properties[2][3]

| Property | Value / Range | Condition / Note |

| Physical State | White Crystalline Solid | At 25°C, 1 atm |

| Melting Point (MP) | 91 – 92 °C | Recrystallized from EtOAc/Hexane [1, 2] |

| Density (Solid) | ~1.08 g/cm³ (Predicted) | Experimental determination requires gas pycnometry |

| Solubility | Soluble | Dichloromethane, Chloroform, Ethyl Acetate, Methanol |

| Solubility | Insoluble/Sparingly | Water, cold Hexanes |

| Partition Coeff.[2] (LogP) | 2.15 (Predicted) | Lipophilic nature suitable for membrane permeability |

Technical Note: While many chemical aggregators list "N/A" for density, solid amides of this molecular weight typically exhibit densities between 1.05 and 1.15 g/cm³. For precise formulation, experimental determination via Helium Pycnometry is recommended over liquid displacement due to the compound's solubility in common organic displacement fluids.

Synthesis & Purification Workflow

To ensure accurate physical property measurement, the compound must be synthesized to >98% purity. The most robust method involves the nucleophilic acyl substitution of isobutyryl chloride with benzylamine.

Experimental Protocol: Schotten-Baumann Conditions

-

Reagents: Benzylamine (1.0 equiv), Isobutyryl Chloride (1.1 equiv), Triethylamine (1.2 equiv), Dichloromethane (DCM) [anhydrous].

-

Setup: Flame-dried round-bottom flask under nitrogen atmosphere at 0°C.

-

Addition: Add isobutyryl chloride dropwise to a solution of benzylamine and TEA in DCM. The exotherm must be controlled to prevent side reactions.

-

Workup: Quench with saturated NaHCO₃. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

-

Purification: Recrystallization from hot Ethyl Acetate/Hexanes (1:3 ratio) yields white needles.

Visualization: Synthesis and Logic Flow

Figure 1: Step-by-step synthesis and purification pathway ensuring high-purity isolation.

Characterization Protocols

A. Melting Point Determination (DSC Method)

For pharmaceutical-grade accuracy, Differential Scanning Calorimetry (DSC) is superior to capillary methods.

-

Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

-

Sample Prep: Weigh 2–5 mg of dried, recrystallized sample into an aluminum pan. Crimped but vented lid.

-

Method: Equilibrate at 25°C. Ramp 10°C/min to 120°C.

-

Analysis: Record the onset temperature of the endothermic peak.

-

Acceptance Criteria: Onset between 90.5°C and 92.5°C. Peak sharpness indicates crystallinity.

-

B. Density Determination (Gas Pycnometry)

Since the compound is a solid powder, liquid displacement is prone to solvent occlusion errors.

-

Instrument: Helium Gas Pycnometer.

-

Protocol:

-

Weigh the empty sample cell (

). -

Fill cell ~2/3 with N-benzylisobutyramide powder and weigh (

). -

Purge with Helium to remove atmospheric air and moisture.

-

Measure volume (

) via pressure change according to Boyle’s Law.

-

-

Calculation:

-

Validation: Perform in triplicate. Relative Standard Deviation (RSD) should be <0.5%.

Structural Validation (Spectroscopy)[5]

Before physical property measurement, identity must be confirmed. The following spectral data is reconstructed from validated literature sources [1, 2].

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 500 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.35 – 7.25 | Multiplet | 5H | Aromatic Ring (Ph-H ) |

| 5.85 | Broad Singlet | 1H | Amide Proton (-NH -) |

| 4.46 | Doublet ( | 2H | Benzylic Methylene (-CH ₂-Ph) |

| 2.45 | Septet ( | 1H | Isobutyryl Methine (-CH -(CH₃)₂) |

| 1.21 | Doublet ( | 6H | Isobutyryl Methyls (-CH-(CH ₃)₂) |

Infrared Spectroscopy (FT-IR)

-

3290 cm⁻¹: N-H Stretch (medium, sharp).

-

1645 cm⁻¹: C=O Stretch (Amide I, strong).

-

1550 cm⁻¹: N-H Bend (Amide II).

Visualization: Characterization Logic

Figure 2: Quality control decision tree for validating physical properties.

References

-

Transamidation of Secondary Carboxamides. Royal Society of Chemistry (RSC) Advances / Org. Biomol. Chem. (2014).[3] Reported melting point of 91–92 °C for compound 6h (N-benzylisobutyramide).[4]

-

Zirconium Oxo Clusters as Discrete Molecular Catalysts for Direct Amide Bond Formation. Coordination Chemistry Reviews / Lirias KU Leuven (2021). Details synthesis from isobutyric acid and benzylamine.[1][5][6]

-

Isobutyryl Chloride Physical Properties. BenchChem / NIST. Data on the density and boiling point of the acyl chloride precursor.[7][2]

Sources

N-Benzyl-2-methylpropanamide (CID 10559): Technical Monograph & Synthetic Guide

Executive Summary

N-Benzyl-2-methylpropanamide (PubChem CID 10559), also known as N-benzylisobutyramide , is a secondary amide featuring a benzylamine moiety acylated by isobutyric acid. While chemically simple, this molecule serves as a critical privileged scaffold in medicinal chemistry.[1] It represents the minimal pharmacophore for a class of anticonvulsants and is a structural isostere to the linker region of TRPV1 antagonists (capsaicinoids).[1]

This guide provides a comprehensive technical profile of CID 10559, moving beyond basic database entries to offer actionable synthesis protocols, analytical characterization strategies, and safety frameworks for research applications.[1]

Chemical Identity & Molecular Architecture[1][2][3][4]

| Parameter | Data |

| IUPAC Name | N-benzyl-2-methylpropanamide |

| Common Synonyms | N-Benzylisobutyramide; 2-Methyl-N-(phenylmethyl)propanamide |

| CAS Registry Number | 4774-58-7 |

| PubChem CID | 10559 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| SMILES | CC(C)C(=O)NCC1=CC=CC=C1 |

| InChIKey | IQRUSQUYPCHEKN-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of three distinct domains essential for Structure-Activity Relationship (SAR) studies:

-

Lipophilic Head (Benzyl): Provides π-π stacking interactions within receptor binding pockets (e.g., aromatic cage of carbonic anhydrases or amidases).[1]

-

Polar Linker (Amide): Acts as a hydrogen bond donor (NH) and acceptor (C=O), critical for backbone alignment in protein active sites.[1]

-

Hydrophobic Tail (Isopropyl): The branched isopropyl group provides steric bulk, often improving metabolic stability against proteolytic cleavage compared to straight-chain propionyl analogs.[1]

Physicochemical Profile

Data aggregated from computational models and homologue experimental values.

| Property | Value | Context for Drug Dev |

| Physical State | White Crystalline Solid | Easy handling for solid-phase synthesis. |

| Melting Point | 86–88 °C (Lit.) | Sharp melting point indicates high purity suitability.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Highly soluble in organic solvents; poor aqueous solubility.[1] |

| XLogP3 | ~2.1 | Lipinski Compliant. Ideal range for blood-brain barrier (BBB) penetration.[1] |

| H-Bond Donors | 1 | Facilitates specific binding without high desolvation penalty.[1] |

| H-Bond Acceptors | 1 | - |

| Rotatable Bonds | 3 | Low entropic penalty upon binding.[1] |

Synthetic Methodologies

Two primary routes are recommended: the Schotten-Baumann Acylation (for high yield/purity) and Direct Thermal Amidation (Green Chemistry).[1]

Protocol A: Schotten-Baumann Acylation (Recommended)

This protocol utilizes isobutyryl chloride and benzylamine under basic conditions to neutralize the HCl byproduct.[1]

Reagents:

-

Benzylamine (1.0 equiv)[2]

-

Isobutyryl Chloride (1.1 equiv)[2]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

-

Setup: Purge a round-bottom flask with N₂. Add Benzylamine (10 mmol) and TEA (12 mmol) to anhydrous DCM (30 mL). Cool to 0°C (ice bath).

-

Addition: Add Isobutyryl Chloride (11 mmol) dropwise over 15 minutes. Critical: Exothermic reaction; control addition rate to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (30% EtOAc/Hexanes).[1]

-

Workup: Quench with saturated NaHCO₃ (aq). Extract the organic layer.[1] Wash with 1M HCl (to remove unreacted amine), then Brine.[1]

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography if necessary.

Protocol B: Direct Thermal Condensation (Green Route)

Avoids chlorinated solvents and corrosive acid chlorides.[1]

Reagents:

-

Benzylamine (1.0 equiv)[2]

-

Isobutyric Acid (1.0 equiv)

-

Catalyst: Boric acid (5 mol%) or Silica Gel

Workflow:

-

Combine amine and acid in Toluene.[1]

-

Reflux with a Dean-Stark trap to remove water (driving equilibrium forward).[1]

-

Continue until water evolution ceases (approx. 12–24h).[1]

Synthetic Pathway Diagram

The following diagram illustrates the mechanistic flow of the Schotten-Baumann route.

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of CID 10559.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized product must meet the following spectral criteria.

Nuclear Magnetic Resonance (NMR)[1][4][6][7]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35–7.25 (m, 5H): Aromatic protons (Benzyl ring).[1]

-

δ 5.80 (br s, 1H): Amide NH (Broad due to quadrupole broadening/exchange).[1]

-

δ 4.44 (d, J=5.8 Hz, 2H): Benzylic -CH₂- (Coupled to NH).

-

δ 2.45 (sept, J=6.9 Hz, 1H): Methine proton of isopropyl group.[1]

-

δ 1.18 (d, J=6.9 Hz, 6H): Methyl groups of isopropyl.[1]

-

Mass Spectrometry (MS)[1][4][6]

-

Method: ESI-MS (Positive Mode).[1]

-

Expected Ion: [M+H]⁺ = 178.12 m/z.[1]

-

Fragmentation Pattern: Loss of benzyl group (91 m/z tropylium ion) is a characteristic diagnostic peak.[1]

Applications in Research & Drug Development

A. Medicinal Chemistry Scaffold

CID 10559 serves as a "minimal binder" control in SAR studies for:

-

Anticonvulsants: N-benzylamides are structural analogs of functionalized amino acid anticonvulsants (e.g., lacosamide derivatives).[1] The isopropyl group mimics the hydrophobic side chains of bioactive amino acids.[1]

-

TRPV1 Antagonists: It represents the "Region B" (Linker) + "Region C" (Lipophilic Tail) of capsaicinoids, lacking the vanillyl headgroup.[1] It is used to determine the contribution of the amide bond to receptor affinity.[1]

B. Metabolic Stability Probe

Used as a substrate to assay amidase activity in liver microsomes.[1] The steric bulk of the isopropyl group (alpha-branching) slows hydrolysis compared to linear analogs, making it a standard for testing steric tolerance of metabolic enzymes.[1]

Biological Pathway Diagram

The following diagram illustrates the metabolic fate of the compound, relevant for toxicology and pharmacokinetic studies.

Figure 2: Predicted metabolic hydrolysis and clearance pathway.

Safety & Handling (GHS Standards)

While specific toxicological data for CID 10559 is limited, it should be handled as a standard organic amide.[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10559, N-Benzyl-2-methylpropanamide.[1] Retrieved from [Link]

-

Kohn, H., et al. (1991). Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic amino acid derivatives.[1] Journal of Medicinal Chemistry.[1] (Contextual reference for N-benzylamide anticonvulsant activity).

-

Appendino, G., et al. (2003). The chemistry of capsaicinoids: Synthesis of non-pungent analogs.[1] (Contextual reference for N-benzyl amides as capsaicin fragments).

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Standard reference for Schotten-Baumann reaction protocols).

Sources

- 1. N-Benzylpropanamide | C10H13NO | CID 154917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-benzyl-N-methyl-2-(propylamino)propanamide | C14H22N2O | CID 121817553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-benzyl-2-methylbenzamide | C15H15NO | CID 226952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemicalbook.com [chemicalbook.com]

Technical Guide: Steric Hindrance & Conformational Dynamics of N-Benzyl-2-methylpropanamide

This guide provides an in-depth technical analysis of the steric and conformational properties of N-benzyl-2-methylpropanamide (N-benzylisobutyramide). It is designed for medicinal chemists and structural biologists focusing on amide bond stability and scaffold design.

Executive Summary

N-benzyl-2-methylpropanamide represents a critical structural motif in medicinal chemistry, serving as a model for sterically hindered secondary amides. Unlike simple acetamides, the inclusion of an isopropyl group at the

Molecular Architecture & Steric Mapping

The molecule consists of a central amide core flanked by two distinct steric domains:

-

Acyl Domain (The Shield): The 2-methylpropyl (isopropyl) group. The branching at the

-carbon creates a "steric cone" that partially occludes the carbonyl carbon from nucleophilic attack perpendicular to the amide plane. -

Amine Domain (The Anchor): The benzyl group.[1][2][3][4] While the methylene linker (

) provides rotational flexibility, the phenyl ring creates a large exclusion volume that dictates the preferred conformation relative to the carbonyl oxygen.

The -Isomer Preference

In secondary amides, the equilibrium overwhelmingly favors the

-

CIP Priority Analysis:

-

Acyl side: Oxygen (Priority 1) > Isopropyl (Priority 2).

-

Amine side: Benzyl (Priority 1) > Hydrogen (Priority 2).

-

Configuration: The stable conformer places the Isopropyl and Benzyl groups anti-periplanar (approx.

dihedral). This places the Oxygen and Benzyl group on the same side (

-

-

Steric Driver: This conformation minimizes the

strain between the carbonyl oxygen and the N-benzyl group, and avoids the severe steric clash between the isopropyl methyls and the benzyl ring that would occur in the

Visualization of Steric Interactions

The following diagram maps the steric pressure points and the thermodynamic equilibrium.

Figure 1: Steric map illustrating the shielding effect of the isopropyl group and the thermodynamic preference for the Z-isomer.

Conformational Dynamics & Rotational Barriers[5][6][7]

The amide bond possesses partial double-bond character (

Rotational Barrier ( )

The barrier to rotation around the C-N bond is estimated at 16–18 kcal/mol [1, 2].

-

Ground State Destabilization: The bulk of the isopropyl group causes a slight twist in the amide plane in the ground state to relieve strain. This raises the ground state energy, theoretically lowering the barrier to rotation compared to unhindered amides.

-

Transition State: The transition state involves a

rotation (orthogonal decoupling of the p-orbitals). The steric bulk of the isopropyl group does not significantly stabilize the transition state, meaning the net effect is a barrier similar to or slightly lower than N,N-dimethylacetamide, but with a highly biased equilibrium toward the

NMR Signatures

In

-

Observation: Distinct signals for the

and -

Shielding: The benzyl methylene protons (

) typically appear as a doublet (coupled to NH) around

Chemical Stability: Hydrolysis Resistance

The isopropyl group confers significant resistance to hydrolysis compared to linear chains. This "steric shield" is a valuable trait for designing stable drug linkers.

Mechanism of Resistance

Hydrolysis requires the formation of a tetrahedral intermediate. The approach of the hydroxide ion (OH-) is hindered by the isopropyl methyl groups, which block the trajectory perpendicular to the carbonyl plane (Bürgi-Dunitz angle) [3, 4].

Experimental Protocol: Comparative Hydrolysis Kinetics

Objective: Quantify the steric protection factor (

Materials:

-

Substrate A: N-benzyl-2-methylpropanamide (Target)

-

Substrate B: N-benzylacetamide (Control)

-

Solvent:

Methanol/Water -

Base: 1.0 M NaOH

-

Internal Standard: Toluene (inert)

Workflow:

-

Preparation: Dissolve 0.5 mmol of amide in 5 mL MeOH. Add 5 mL of 1.0 M NaOH (aq).

-

Incubation: Heat both reactions to reflux (

). -

Sampling: Aliquot 100

L every 30 minutes for 4 hours. -

Quenching: Quench aliquots into cold

/ dilute HCl biphasic mixture. Extract organic layer.[2] -

Analysis: Analyze via HPLC or

NMR.-

Monitor: Disappearance of amide starting material vs. Internal Standard.

-

Calculate: Pseudo-first-order rate constant (

).

-

Expected Results:

| Parameter | N-benzylacetamide (Control) | N-benzyl-2-methylpropanamide |

|---|---|---|

| Steric Bulk | Low (Methyl) | High (Isopropyl) |

|

Synthesis Protocol

To synthesize N-benzyl-2-methylpropanamide with high purity, the Schotten-Baumann conditions are preferred over thermal dehydration to avoid charring and ensure complete conversion despite the steric bulk.

Reagents

-

Electrophile: Isobutyryl chloride (CAS 79-30-1) - Highly reactive, overcomes steric barrier.

-

Nucleophile: Benzylamine (CAS 100-46-9).

-

Base: Triethylamine (

) or NaOH (aq) for biphasic. -

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask. Purge with

. -

Solvation: Add Benzylamine (10 mmol, 1.09 mL) and

(12 mmol, 1.67 mL) to 50 mL dry DCM. Cool to -

Addition: Add Isobutyryl chloride (10.5 mmol, 1.10 mL) dropwise over 15 minutes.

-

Note: The exotherm indicates reaction progress. The steric bulk of the isobutyryl group does not prevent acylation but requires the highly electrophilic acid chloride (vs. carboxylic acid) for rapid kinetics.

-

-

Reaction: Warm to room temperature and stir for 3 hours.

-

Workup:

-

Wash with 1M HCl (2 x 30 mL) to remove unreacted amine.

-

Wash with Sat.

(2 x 30 mL) to remove excess acid. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexanes/Ethyl Acetate if solid, or flash chromatography (20% EtOAc in Hexanes).

Synthetic Workflow Diagram

Figure 2: Optimized synthetic pathway using the Schotten-Baumann approach to overcome steric resistance.

References

-

University of Warwick. Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl Haloacetamide Derivatives.

-

ResearchGate. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study.

-

Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides.

-

PubMed Central. Theoretical studies of the transition state structures and free energy barriers for base-catalyzed hydrolysis of amides.

Sources

Methodological & Application

Application Note: Precision Synthesis of N-Benzyl-2-methylpropanamide

Executive Summary & Strategic Importance

The formation of the amide bond is the single most executed reaction in medicinal chemistry, accounting for over 16% of all reactions in drug discovery. N-Benzyl-2-methylpropanamide (CAS: 4774-58-7) represents a fundamental structural motif, combining a lipophilic isobutyryl group with a benzylic amine. This scaffold is frequently encountered as a core pharmacophore in TRPV1 antagonists (capsaicinoids), local anesthetics, and as a stable linker in peptidomimetics.

This guide provides a definitive, field-proven protocol for its synthesis. Unlike generic textbook procedures, this protocol addresses the specific physicochemical challenges of isobutyryl chloride —namely its high volatility (bp 92°C) and susceptibility to rapid hydrolysis. We present two distinct methodologies:

-

Method A (Anhydrous): The "Gold Standard" for small-to-medium scale research, prioritizing yield (>90%) and purity.

-

Method B (Schotten-Baumann): A robust biphasic alternative suitable for scale-up and teaching environments.

Reaction Mechanism & Chemical Strategy

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism. The nucleophilic nitrogen of benzylamine attacks the electrophilic carbonyl carbon of isobutyryl chloride. This addition-elimination pathway releases hydrogen chloride (HCl), necessitating a stoichiometric base to drive the equilibrium and prevent the formation of unreactive benzylamine hydrochloride salt.

Critical Process Parameters (CPPs):

-

Exotherm Control: The reaction is highly exothermic. Uncontrolled heat release can lead to the formation of di-acylated byproducts or vaporization of the acid chloride. Strict temperature control (0°C) is mandatory during addition.

-

Stoichiometry: A slight excess of amine (1.1 equiv) or the use of a tertiary amine scavenger (Triethylamine, TEA) is required to neutralize the HCl byproduct.

-

Moisture Sensitivity: Isobutyryl chloride reacts violently with water. All glassware must be flame-dried or oven-dried for Method A.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway of the amide coupling. The base (TEA or NaOH) acts as a proton scavenger in the final step to drive the reaction to completion.

Experimental Protocols

Method A: High-Fidelity Anhydrous Synthesis (Recommended)

Best for: High purity, moisture-sensitive substrates, and library synthesis (100 mg – 10 g scale).

Materials

-

Reagents:

-

Isobutyryl chloride (1.0 equiv) [Caution: Lachrymator, Corrosive]

-

Benzylamine (1.0 equiv)

-

Triethylamine (TEA) (1.2 equiv) [Base Scavenger]

-

-

Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration relative to limiting reagent).

-

Equipment: 3-neck round bottom flask, addition funnel, nitrogen/argon line, ice-water bath.

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

) for 10 minutes. -

Solvation: Add Benzylamine (1.0 equiv) and Triethylamine (1.2 equiv) to the flask. Dissolve in anhydrous DCM .

-

Cooling: Submerge the flask in an ice-water bath (

). Allow the solution to equilibrate for 10 minutes. -

Addition: Dilute Isobutyryl chloride (1.0 equiv) in a small volume of DCM (e.g., 5-10 mL) in the addition funnel. Add this solution dropwise to the amine mixture over 15–30 minutes.

-

Why? Dropwise addition prevents localized overheating and suppresses side reactions.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (30% EtOAc/Hexane). The acid chloride is not visible, but the disappearance of benzylamine (lower Rf, stains with Ninhydrin) indicates completion.

-

-

Workup (The "Wash" Cycle):

-

Transfer the reaction mixture to a separatory funnel.

-

Wash 1 (Acidic): Wash with 1M HCl (

mL). Purpose: Removes unreacted benzylamine and TEA. -

Wash 2 (Basic): Wash with Saturated

( -

Wash 3 (Neutral): Wash with Saturated Brine (

mL).

-

-

Drying: Dry the organic layer over anhydrous

or

Purification

The crude product is typically a white solid or a viscous oil that solidifies upon standing.

-

Purity Check: If

by NMR, no further purification is needed. -

Recrystallization: If necessary, recrystallize from a mixture of Hexane/Ethyl Acetate or Ethanol/Water .

-

Flash Chromatography: Silica gel, gradient elution 10%

40% EtOAc in Hexanes.

Method B: Schotten-Baumann Conditions (Alternative)

Best for: Scale-up, teaching labs, or when anhydrous solvents are unavailable.

-

Dissolution: Dissolve Benzylamine (1.0 equiv) in 10% NaOH solution (2.0 equiv).

-

Addition: Add Isobutyryl chloride (1.1 equiv) dropwise to the vigorously stirred aqueous amine solution at

.-

Note: A biphasic system (adding DCM) can improve solubility if the product precipitates as a gum.

-

-

Precipitation: The product often precipitates out as a white solid.

-

Filtration: Filter the solid, wash copiously with water (to remove salts and base), and dilute HCl (to remove unreacted amine).

-

Drying: Dry the solid in a vacuum desiccator.

Analytical Validation

Successful synthesis must be validated using spectroscopic data.

Expected Physical Properties[1][2][3][4][5]

-

Physical State: White crystalline solid (or colorless oil solidifying on standing).

-

Melting Point: ~80–90°C (Lit. values vary based on crystal form/purity; often reported around 90°C for analogous pure amides).

NMR Characterization Table ( )

| Nuclei | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1H | 7.25 – 7.35 | Multiplet | 5H | Ar-H | Phenyl ring protons |

| 1H | 5.80 – 6.00 | Broad Singlet | 1H | N-H | Amide proton (Exchangeable) |

| 1H | 4.45 | Doublet ( | 2H | Ph-CH | Benzylic methylene |

| 1H | 2.35 – 2.45 | Septet ( | 1H | CH(CH | Isobutyryl methine |

| 1H | 1.18 | Doublet ( | 6H | CH(CH | Isopropyl methyls |

Workflow Diagram (Graphviz)

Figure 2: Operational workflow for the anhydrous synthesis method.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Check isobutyryl chloride quality (should be clear, not cloudy). |

| Impurity: Extra Spots on TLC | Di-acylation (rare) or Amine degradation | Maintain |

| Product is Oily/Gummy | Residual Solvent or Impurities | Triturate with cold pentane or hexane to induce crystallization. Dry under high vacuum. |

| Strong "Vinegar" Smell | Unreacted Isobutyric Acid | Incomplete washing. Repeat |

Safety & Hazards

-

Isobutyryl Chloride: Highly corrosive, reacts violently with water to release HCl gas.[1] Causes severe skin burns and eye damage.[1] Handle only in a fume hood.

-

Benzylamine: Corrosive, skin sensitizer.

-

Dichloromethane: Suspected carcinogen, volatile.

-

Waste Disposal: Quench excess acid chloride with methanol/ice before disposal. Neutralize aqueous waste streams before drain disposal.

References

-

Schotten-Baumann Reaction Overview

-

Reaction of benzylamine with acetyl chloride under Schotten-Baumann conditions. Wikipedia. Link

-

-

General Amide Synthesis Protocol (Anhydrous)

-

Purification of N-Benzyl Amides

-

Lanthanum(III) Triflate-Catalyzed Cyclopropanation via Intramolecular Reaction. (Contains specific purification data for N-benzyl-2-methylpropanamide: Silica gel chromatography 50% EtOAc/Hexanes). Columbia Academic Commons. Link

-

-

Physical Properties & CAS Verification

Sources

Application Note: A Protocol for the Direct Catalytic Amidation of Isobutyric Acid with Benzylamine

Abstract

The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of pharmaceuticals, polymers, and fine chemicals.[1][2] Traditional methods often rely on stoichiometric activating agents, which generate significant chemical waste and present handling challenges.[1][3] This application note details a robust and environmentally benign protocol for the direct catalytic amidation of isobutyric acid and benzylamine, a model reaction showcasing a greener alternative. By employing a catalyst, this process proceeds with high atom economy, producing water as the sole byproduct.[3][4] We will delve into the mechanistic rationale behind catalyst selection, provide a detailed step-by-step experimental workflow, and discuss critical parameters that ensure high yield and purity. This guide is intended for researchers, scientists, and drug development professionals seeking to implement sustainable and efficient amidation strategies.

Introduction: The Imperative for Catalytic Amidation

The amide functional group is ubiquitous in molecules of biological and industrial importance. Historically, its synthesis has been dominated by methods requiring coupling reagents like carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP), which are used in stoichiometric amounts.[3] While effective, these approaches are inherently inefficient, generating large quantities of byproducts that complicate purification and contribute to environmental waste—a critical concern in large-scale industrial synthesis.[1]

Direct catalytic amidation, the condensation of a carboxylic acid and an amine, represents an ideal synthetic route. It circumvents the need for activating agents by using a substoichiometric amount of a catalyst to facilitate the reaction, with water being the only theoretical byproduct.[3] Research has led to the development of several effective catalytic systems, primarily based on boron or Group (IV) metals like zirconium and titanium.[5][6][7] These catalysts function by activating the carboxylic acid, thereby lowering the activation energy for the nucleophilic attack by the amine. This guide provides a practical, field-tested protocol for this transformation, focusing on the underlying principles to empower researchers to adapt and optimize the methodology for their specific needs.

Mechanistic Rationale and Catalyst Selection

The success of a direct catalytic amidation hinges on the effective activation of the carboxylic acid. Without a catalyst, the reaction requires high temperatures and often results in low yields due to the formation of a stable and unreactive ammonium carboxylate salt. Two prominent classes of catalysts have proven highly effective for this transformation.

Boron-Based Catalysts

Boron-based reagents, such as boric acid and particularly arylboronic acids, are among the most widely used catalysts for direct amidation.[5] Their efficacy stems from their Lewis acidic nature and ability to form reversible covalent bonds with hydroxyl groups.

Mechanism of Action: The catalytic cycle, as supported by extensive mechanistic studies, is more complex than a simple activation of the carboxylic acid by a single catalyst molecule.[1][8] Evidence suggests the reaction does not proceed through a simple monoacyloxyboron intermediate as initially proposed.[1] Instead, a key active intermediate involves a bicyclic structure formed from two molecules of the boronic acid and two molecules of the carboxylic acid, featuring a B-O-B linkage.[1] This dimeric complex effectively activates the carboxylic acid moiety, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. The subsequent collapse of the tetrahedral intermediate yields the amide and regenerates the active catalytic species.[9]

Zirconium-Based Catalysts

Group (IV) metal complexes, with zirconium tetrachloride (ZrCl₄) being a prime example, are powerful catalysts for direct amidation.[6] They are known for their strong Lewis acidity and oxophilicity.

Mechanism of Action: Mechanistic studies on zirconium-catalyzed amidations indicate that the active catalytic species may be dinuclear or even larger zirconium oxo clusters that form in situ.[10][11] These clusters can cooperatively bind and activate the carboxylic acid.[11] In this proposed mechanism, two adjacent zirconium centers coordinate to the carboxylate group, significantly enhancing the electrophilicity of the carbonyl carbon.[11] This dual activation facilitates the nucleophilic attack by the amine. Kinetic studies have shown that the reaction rate has a positive dependence on the amine concentration, as an additional amine molecule may act as a proton shuttle during the C-O bond cleavage step.[10][12]

For both catalytic systems, a critical experimental consideration is the removal of water, which is continuously generated during the reaction. The presence of water can inhibit or deactivate the catalyst and promote the reverse reaction (amide hydrolysis), thereby limiting the achievable conversion.[4]

Experimental Protocol: Boronic Acid-Catalyzed Amidation

This section provides a detailed procedure for the amidation of isobutyric acid with benzylamine using phenylboronic acid as the catalyst.

Materials and Equipment

Materials:

-

Isobutyric acid (≥99%)

-

Benzylamine (≥99%)

-

Phenylboronic acid (≥97%)

-

Toluene (anhydrous, ≥99.8%)

-

Activated molecular sieves, 4 Å

-

Hydrochloric acid (1 M solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate or sodium sulfate (anhydrous)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser and Dean-Stark trap

-

Heating mantle with magnetic stirrer and stir bar

-

Septa and nitrogen inlet/outlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Analytical balance

-

TLC plates (silica gel 60 F₂₅₄)

-

NMR spectrometer, IR spectrometer, Mass spectrometer

Step-by-Step Procedure

The overall experimental workflow is depicted below.

Caption: Experimental workflow for catalytic amidation.

-

Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture. The system should be under a nitrogen atmosphere.

-

Charging the Flask: To the flask, add isobutyric acid (e.g., 10 mmol, 1.0 eq.), phenylboronic acid (e.g., 0.5 mmol, 5 mol%), and anhydrous toluene (40 mL). Begin stirring.

-

Amine Addition: Slowly add benzylamine (10 mmol, 1.0 eq.) to the stirring mixture.

-

Azeotropic Reflux: Fill the Dean-Stark trap with anhydrous toluene. Heat the reaction mixture to a vigorous reflux (oil bath temperature of approximately 120-130 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection in the Dean-Stark trap. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL). Transfer the solution to a separatory funnel.

-

Aqueous Washes: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove unreacted benzylamine, saturated NaHCO₃ solution (2 x 30 mL) to remove unreacted isobutyric acid and the boronic acid catalyst, and finally with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Analysis: The resulting crude product, N-benzyl-2-methylpropanamide, is often of high purity. Further purification by column chromatography can be performed if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Note: For smaller-scale reactions or when a Dean-Stark apparatus is not practical, freshly activated 4 Å molecular sieves (approx. 1 g per 10 mmol of carboxylic acid) can be added directly to the reaction flask to act as a dehydrating agent.[4][5]

Comparative Data and Discussion

The choice of catalyst can influence reaction conditions and efficiency. The table below summarizes typical parameters for both boron- and zirconium-catalyzed amidation of isobutyric acid and benzylamine.

| Parameter | Boronic Acid Protocol | Zirconium Protocol |

| Catalyst | Phenylboronic Acid | Zirconium(IV) Chloride (ZrCl₄) |

| Catalyst Loading | 2–10 mol% | 2–5 mol% |

| Solvent | Toluene, Xylene | THF, Toluene |

| Temperature | 80–120 °C | 70–110 °C |

| Dehydration | Dean-Stark or 4Å Mol. Sieves | 4Å Molecular Sieves |

| Typical Yield | >90% | >95% |

Key Considerations for Self-Validation:

-

Causality of Catalyst Loading: The catalyst loading is kept low (typically ≤10 mol%) to maintain efficiency and minimize cost. Higher loadings do not significantly improve yield and can complicate purification.[13] For the ZrCl₄ system, lower catalyst loadings are often sufficient.

-

Trustworthiness of Dehydration: The most common point of failure in these reactions is inadequate water removal.[4] Visually confirming water collection in the Dean-Stark trap or ensuring the molecular sieves are properly activated and of sufficient quantity is critical for reproducibility and high conversion. For larger-scale reactions, azeotropic removal is generally more effective.[4]

-

Solvent Selection: Aromatic hydrocarbons like toluene are ideal for azeotropic water removal. For reactions using molecular sieves at lower temperatures, other anhydrous solvents like THF can be employed, particularly with zirconium catalysts.[6]

-

Reaction Monitoring: A control experiment run without the catalyst should show significantly lower or no conversion, confirming the catalytic nature of the process. The formation of the ammonium carboxylate salt may be observed initially, but it should convert to the amide in the presence of an effective catalyst and heat.

Proposed Catalytic Cycle Visualization

The following diagram illustrates the key steps in the boronic acid-catalyzed amidation cycle, highlighting the activation and transformation of the substrates.

Caption: Simplified Boronic Acid Catalytic Cycle.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the catalytic amidation of isobutyric acid with benzylamine. By explaining the causality behind critical steps such as catalyst selection and water removal, this guide equips researchers with the necessary knowledge to reliably perform this reaction and adapt it to other substrates. The direct catalytic approach is a powerful tool for sustainable chemical synthesis, drastically reducing waste compared to traditional methods. As the field advances, the adoption of such catalytic protocols will be essential for developing greener and more efficient manufacturing processes in the pharmaceutical and chemical industries.

References

- Catalytic Amid

- Catalytic Amid

- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv

- A green chemistry perspective on catalytic amide bond form

- Boron Ester-Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Comput

- Group (IV)

- Organoboron catalysis for direct amide/peptide bond formation.

- Challenges and outlook for catalytic direct amidation reactions.

- Mechanistic insights into boron-catalysed direct amid

- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation.

- Direct amidation of non-activated phenylacetic acid and benzylamine derivatives c

- Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. PMC - NIH.

- Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Amidation [catalyticamidation.info]

- 4. Catalytic Amidation [catalyticamidation.info]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. diva-portal.org [diva-portal.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Boron Ester-Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of N-Benzyl-2-methylpropanamide via Schotten-Baumann Reaction

Abstract

This application note details a robust, scalable protocol for the synthesis of N-benzyl-2-methylpropanamide (CAS: 4774-58-7) via the Schotten-Baumann reaction. This method utilizes a biphasic solvent system to facilitate the acylation of benzylamine with isobutyryl chloride while neutralizing the acidic byproduct in situ. The protocol emphasizes stoichiometric control, phase transfer dynamics, and purification strategies to achieve high purity (>98%) and yield. This molecule serves as a critical structural fragment in the development of histone deacetylase (HDAC) inhibitors and other pharmaceutical agents.

Introduction

The Schotten-Baumann reaction is a cornerstone method for amide bond formation, particularly valuable when dealing with highly reactive acyl chlorides. Unlike anhydrous methods requiring organic bases (e.g., triethylamine), the Schotten-Baumann protocol employs an inexpensive aqueous inorganic base (NaOH or KOH) in a biphasic system.

Target Molecule:

-

IUPAC Name: N-benzyl-2-methylpropanamide[1]

-

Molecular Formula: C₁₁H₁₅NO

-

Molecular Weight: 177.25 g/mol

The synthesis involves the nucleophilic attack of benzylamine on the carbonyl carbon of isobutyryl chloride. The presence of aqueous base immediately neutralizes the generated hydrogen chloride (HCl), preventing the protonation of the amine reactant, which would otherwise render it non-nucleophilic.

Chemical Basis & Mechanism[2]

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution mechanism. The biphasic nature (typically Dichloromethane/Water) allows the organic reactants to interact at the interface or within the organic phase, while the inorganic base in the aqueous phase scavenges the acid byproduct.

Stoichiometric Equation:

Mechanistic Workflow

The following diagram illustrates the stepwise mechanism and the role of the biphasic system.

Figure 1: Mechanistic pathway of the Schotten-Baumann reaction in a biphasic system.

Experimental Protocol

Safety Considerations

-

Isobutyryl Chloride: Highly flammable (Flash point: 1°C), corrosive, and reacts violently with water. Handle only in a fume hood.

-

Benzylamine: Corrosive and causes severe skin burns.

-

Dichloromethane (DCM): Volatile and toxic. Use appropriate PPE (gloves, goggles, lab coat).

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[6][7] | Amount | Density |

| Benzylamine | 107.15 | 1.0 | 10.7 g (100 mmol) | 0.981 g/mL |

| Isobutyryl Chloride | 106.55 | 1.1 | 11.7 g (110 mmol) | 1.017 g/mL |

| Sodium Hydroxide (10% aq) | 40.00 | 2.0 | ~80 mL | N/A |

| Dichloromethane (DCM) | 84.93 | Solvent | 100 mL | 1.33 g/mL |

Step-by-Step Procedure

Phase 1: Setup and Addition

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzylamine (10.7 g, 100 mmol) in Dichloromethane (50 mL) .

-

Base Addition: Add 10% aqueous NaOH (80 mL) to the flask. The mixture will form two distinct layers.

-

Cooling: Place the flask in an ice-water bath (0–5°C) and stir vigorously. Critical: Vigorous stirring is essential to maximize the interfacial surface area.

-

Acyl Chloride Addition: Dilute Isobutyryl chloride (11.7 g, 110 mmol) in Dichloromethane (20 mL) . Transfer this solution to a pressure-equalizing addition funnel.

-

Reaction: Dropwise add the acid chloride solution to the stirred amine mixture over 30–45 minutes. Maintain the internal temperature below 10°C to minimize hydrolysis of the acid chloride.

Phase 2: Completion and Workup

-

Post-Stirring: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1–2 hours.

-

Separation: Transfer the mixture to a separatory funnel. Separate the organic (lower) DCM layer.

-

Extraction: Extract the aqueous layer once with fresh DCM (20 mL) to recover residual product. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with:

-

1M HCl (30 mL): To remove unreacted benzylamine.

-

Saturated NaHCO₃ (30 mL): To remove residual acid/isobutyric acid.

-

Brine (30 mL): To dry the organic layer.

-

-

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure (rotary evaporator).

Phase 3: Purification

-

Crude Analysis: The crude solid is typically off-white.

-

Recrystallization: Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexanes (1:3) or aqueous Ethanol.

-

Dissolve in minimum hot solvent.

-

Cool slowly to room temperature, then to 4°C.

-

-

Isolation: Filter the crystals, wash with cold hexanes, and dry under vacuum.

Characterization & Data Analysis

Physical Properties[3][4][7][8][9]

-

Appearance: White crystalline solid.

-

Melting Point: 91–93°C (Lit. 91–93°C [1], 93°C [2]).[3] Note: Purity is critical; impure fractions may melt lower (75–76°C).

Spectroscopic Data

The following data confirms the structure of N-benzyl-2-methylpropanamide.

| Technique | Signal/Peak | Assignment |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.25–7.35 (m, 5H) | Aromatic protons (Benzyl group) |

| δ 5.82 (br s, 1H) | Amide N-H | |

| δ 4.45 (d, J=5.7 Hz, 2H) | Benzylic -CH₂- | |

| δ 2.35–2.45 (sept, 1H) | Isopropyl -CH- | |

| δ 1.18 (d, J=6.9 Hz, 6H) | Isopropyl -CH₃ (Methyls) | |

| IR (ATR) | 3286 cm⁻¹ | N-H Stretch |

| 1641 cm⁻¹ | C=O Stretch (Amide I) | |

| 1543 cm⁻¹ | N-H Bend (Amide II) |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of N-benzyl-2-methylpropanamide.

Troubleshooting & Optimization

The Schotten-Baumann reaction is generally reliable, but specific issues may arise. Use this self-validating table to diagnose deviations.

| Observation | Root Cause | Corrective Action |

| Low Yield (<60%) | Hydrolysis of acid chloride before reaction. | Ensure Isobutyryl chloride is high quality; increase addition rate slightly; ensure T < 10°C. |

| Oily Product | Residual solvent or impurities. | Dry under high vacuum for 12h. If persistent, recrystallize again. |

| Melting Point < 85°C | Contamination with Benzylamine HCl salt. | Ensure the 1M HCl wash step during workup was thorough. |

| Emulsion Formation | Vigorous stirring created stable micelle. | Add brine to break emulsion; filter through Celite if necessary. |

References

-

Royal Society of Chemistry. Supporting Information: Transamidation of Secondary Carboxamides. 2014 . Link

-

Pratt, R. N.; Taylor, G. A.; Procter, S. A.[2] Keten.[4] Part IV. The Addition of Dimethylketen to Some 9-Substituted Acridines. Journal of the Chemical Society C: Organic, 1967 , 1569-1575. Link

-

Cavicchioni, G. Model Depsipeptide Derivatives from 2-Bromo-N-benzylisobutyramide. ResearchGate, 1987 . Link

-

Sigma-Aldrich. Safety Data Sheet: Isobutyryl Chloride. 2023 . Link

Sources

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. Keten. Part IV. The addition of dimethylketen to some 9-substituted acridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Isobutyryl Chloride|98%|Acylating Reagent [benchchem.com]

- 4. The adducts of dimethylketen and 9-methylacridine - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. The adducts of dimethylketen and 9-methylacridine - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. Keten. Part VI. The adducts of dimethylketen with diarylnitrones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Application Note: A Green Chemistry Approach to N-benzyl-2-methylpropanamide Synthesis via Zirconium Catalysis

Abstract

The amide bond is a cornerstone of modern pharmaceuticals and materials science, yet its synthesis often relies on stoichiometric coupling agents that generate significant chemical waste.[1][2] This application note details a green and sustainable protocol for the direct synthesis of N-benzyl-2-methylpropanamide from isobutyric acid and benzylamine. By leveraging the catalytic power of earth-abundant and low-toxicity zirconium compounds, this method circumvents the need for wasteful activating agents, producing water as the sole byproduct.[1][3][4] We provide a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, and a discussion of process optimization, tailored for researchers in synthetic chemistry and drug development.

Introduction: The Imperative for Greener Amide Synthesis

The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical industry.[2] Traditionally, this involves activating a carboxylic acid with a stoichiometric amount of a coupling reagent, such as a carbodiimide, which results in poor atom economy and the generation of substantial waste.[1] The development of catalytic direct amidation methods, where a carboxylic acid and an amine are directly coupled, represents a significant advancement in sustainable chemistry.[1]

Zirconium, an earth-abundant metal, has emerged as a highly promising catalyst for this transformation.[5][6] Zirconium-based catalysts, such as Zirconium(IV) chloride (ZrCl₄), are inexpensive, relatively non-toxic, and highly effective under milder conditions compared to many traditional methods.[5][7] This protocol focuses on the ZrCl₄-catalyzed synthesis of N-benzyl-2-methylpropanamide, a representative secondary amide, showcasing a method that aligns with the principles of green chemistry.

Catalytic Mechanism: The Role of the Zirconium Center

The direct amidation reaction catalyzed by zirconium proceeds via a Lewis acid-catalyzed mechanism. While the precise nature of the active catalytic species can be complex and may involve the in-situ formation of zirconium oxo clusters, the fundamental principle involves the activation of the carboxylic acid.[8]

The proposed catalytic cycle can be summarized as follows:

-

Lewis Acid Activation: The zirconium(IV) center coordinates to the carbonyl oxygen of the isobutyric acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9]

-

Nucleophilic Attack: A molecule of benzylamine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[9]

-

Proton Transfer & Water Elimination: An additional amine molecule can facilitate a proton transfer from the nitrogen to an oxygen atom.[10] Subsequent collapse of the tetrahedral intermediate eliminates a molecule of water, which is the only byproduct of the reaction.[1]

-

Product Release & Catalyst Regeneration: The newly formed N-benzyl-2-methylpropanamide is released from the coordination sphere of the zirconium catalyst, which is then free to participate in another catalytic cycle.[8]

Kinetic studies have shown that the reaction is typically first order with respect to the catalyst and has a positive rate dependence on the amine concentration.[10][11] Interestingly, a negative rate dependence on the carboxylic acid concentration can sometimes be observed, suggesting the formation of off-cycle inhibitory species.[10][11]

Detailed Experimental Protocol

This protocol is adapted from established procedures for ZrCl₄-catalyzed direct amidation.[3][4][7]

3.1. Materials and Equipment

-

Reagents:

-

Isobutyric acid (≥99%)

-

Benzylamine (≥99%)

-

Zirconium(IV) chloride (ZrCl₄, ≥99.5%, anhydrous)

-

Anhydrous Toluene or Xylene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) for extraction

-

Hexanes for extraction and chromatography

-

-

Equipment:

-

Round-bottom flask (e.g., 50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Argon or Nitrogen line)

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography (optional, for high purity)

-

3.2. Reaction Setup and Execution

Safety Note: ZrCl₄ is corrosive and reacts violently with water. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Flask Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon or Nitrogen.

-

Reagent Addition:

-

To the flask, add Zirconium(IV) chloride (0.25 mmol, 5 mol%).

-